

Application of Miuraenamide A in Cell Migration Assays

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Compound of Interest

Compound Name: *miuraenamide A*

Cat. No.: *B1258891*

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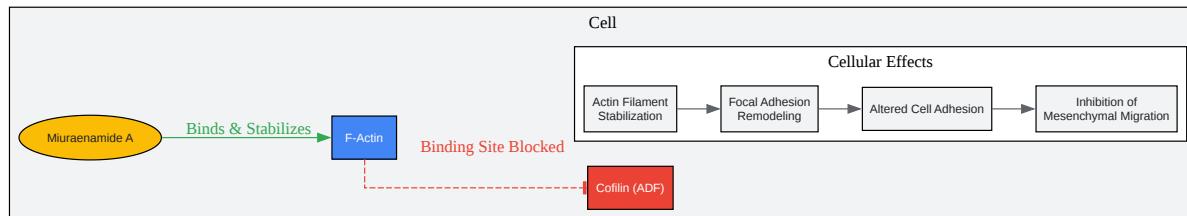
Introduction

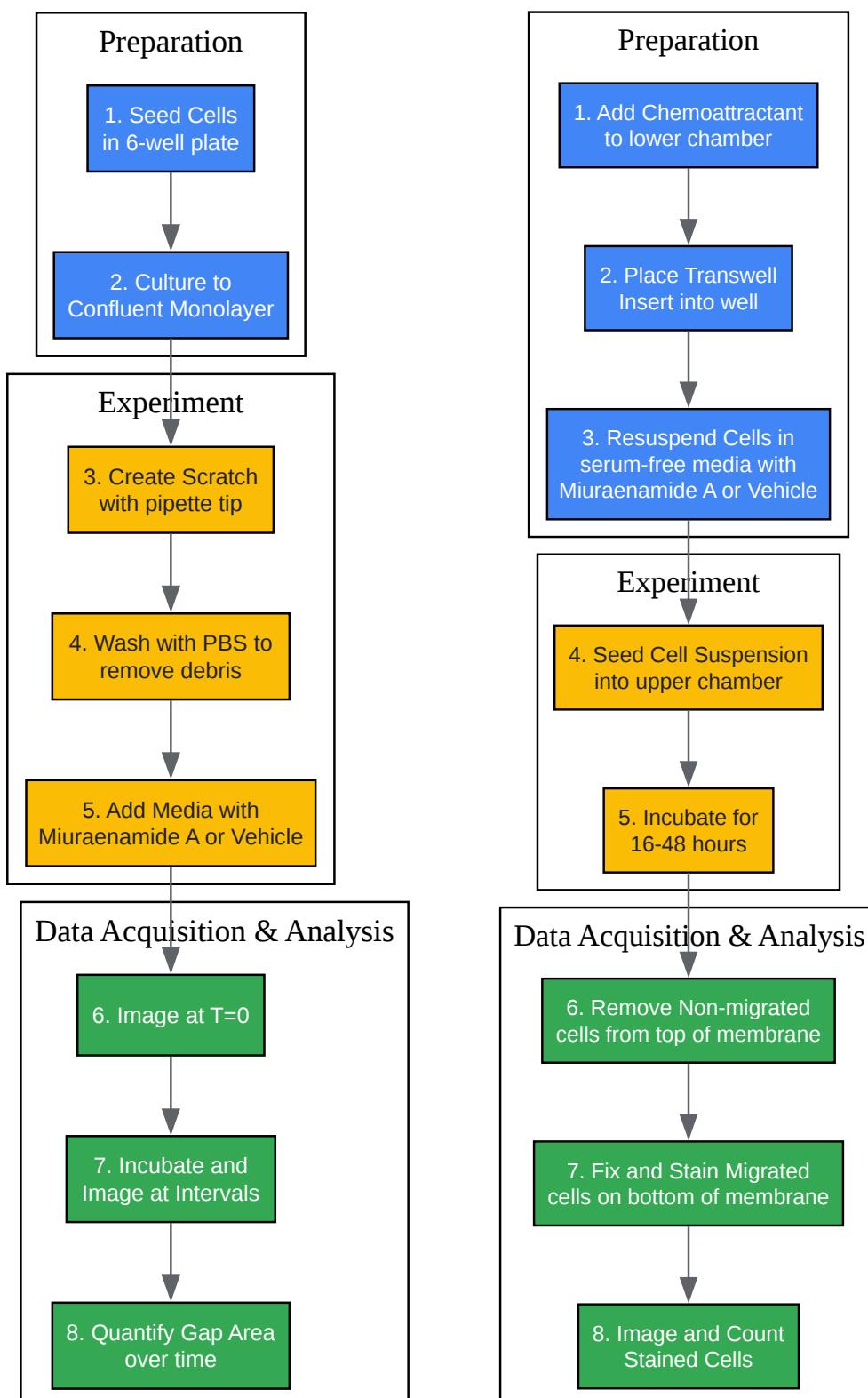
Miuraenamide A is a cyclodepsipeptide antibiotic isolated from the myxobacterium *Paraliomixa miuraensis*. It has garnered significant interest in cell biology as a potent stabilizer of actin filaments.^{[1][2]} Unlike actin-destabilizing agents, **Miuraenamide A** promotes actin polymerization and stabilization, making it a valuable tool for investigating cellular processes that are highly dependent on cytoskeletal dynamics, such as cell migration.^{[3][4][5]} Cell migration is fundamental to numerous physiological and pathological processes, including embryonic development, immune responses, wound healing, and cancer metastasis.^{[2][6][7]} **Miuraenamide A** offers a reliable alternative to other actin stabilizers like jasplakinolide for dissecting the role of actin dynamics in these events.^[1]

Mechanism of Action

Miuraenamide A functions by binding to filamentous actin (F-actin), shifting the conformation of F-actin monomers.^[1] This conformational change is thought to block the binding site for cofilin, an actin-depolymerizing factor. The inhibition of cofilin binding leads to a decreased rate of actin filament depolymerization, resulting in longer and more stable actin filaments.^[1] This stabilization of the actin cytoskeleton has profound effects on cellular architecture and function, including cell adhesion, spreading, and motility.^{[3][4]} Specifically, treatment with **Miuraenamide A** has been shown to increase the number of focal adhesions while decreasing their individual

size.[1][8] These alterations in focal adhesions can lead to reduced adhesion energy and force, which in turn impacts adhesion-based cell migration.[1]



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